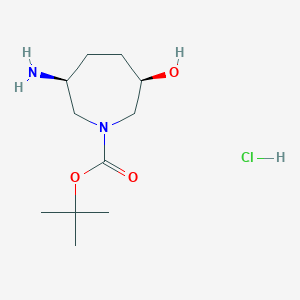

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride

Description

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride is a chiral azepane derivative featuring a seven-membered heterocyclic ring with distinct stereochemical configurations at positions 3 (S) and 6 (R). The compound includes a tertiary butyl carbamate protecting group, an amino substituent at position 3, and a hydroxyl group at position 4. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃ClN₂O₃ (estimated) |

| Molecular Weight | ~266.77 g/mol (as per analogs) |

| Key Features | Azepane core, (3S,6R) stereochemistry, hydrochloride salt |

| Potential Applications | Pharmaceutical intermediate, chiral building block |

Properties

IUPAC Name |

tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-8(12)4-5-9(14)7-13;/h8-9,14H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXJHHHOJHGCO-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H](C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azepane ring, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:

The compound has been studied for its potential as an enzyme inhibitor. Research indicates that azepane derivatives can inhibit specific protein kinases, which are critical in various metabolic pathways and disease processes, including cancer and inflammation. For instance, compounds similar to tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate have shown promise in targeting kinases involved in tumor growth and progression.

2. Therapeutic Potential:

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate may serve as a lead compound in drug development due to its unique structural features that allow for selective interaction with biological targets. Its amino and hydroxyl groups can form hydrogen bonds with proteins, potentially modulating their activity. This property is particularly valuable in designing drugs that require high specificity to minimize side effects.

Biochemical Research Applications

1. Interaction Studies:

The binding affinity of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate to various biological targets can be quantitatively assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry. Preliminary studies suggest favorable interactions with certain receptors, indicating its potential role as a biochemical modulator .

2. Mechanism of Action:

Understanding the mechanism of action of this compound is crucial for its application in biochemical research. Its structure allows it to engage with specific molecular pathways, acting either as an enzyme inhibitor or a receptor modulator. This versatility can be exploited in developing assays for drug discovery and testing.

Synthetic Methodologies

1. Synthesis Techniques:

The synthesis of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride typically involves multi-step organic synthesis techniques starting from readily available precursors. The process includes the formation of the azepane ring and the introduction of functional groups under controlled conditions to ensure optimal yield and stereochemistry .

2. Industrial Production:

In an industrial context, large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and consistency in product quality. This approach not only reduces production costs but also improves safety by minimizing exposure to hazardous reagents .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific structure and the target molecule.

Comparison with Similar Compounds

Structural Differences :

- Ring Size : Six-membered piperidin-2-one core vs. seven-membered azepane.

- Substituents : Incorporates a ketone group, methylphenyl, and trifluoroethyl moieties.

Pharmacological Implications : - Aromatic and fluorinated groups improve lipophilicity, aiding blood-brain barrier penetration for CNS-targeted drugs .

Pyrrolidine Derivative: tert-Butyl (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate Hydrochloride

Structural Differences :

- Ring Size : Five-membered pyrrolidine vs. azepane.

- Substituents : Hydroxymethyl and carbamate groups.

Functional Implications : - The compact pyrrolidine ring increases rigidity, favoring interactions with shallow binding pockets.

- Hydroxymethyl enhances hydrophilicity, improving aqueous solubility for injectable formulations .

Bicyclic Analog: (1S,3S,6R)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride

Structural Differences :

- Core Structure : Bicyclo[2.2.1]heptane system introduces steric constraints.

- Substituents : Methyl ester instead of tert-butyl carbamate.

Key Insights : - Methyl ester groups are prone to hydrolysis, limiting metabolic stability compared to tert-butyl-protected analogs .

Biological Activity

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate; hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃O₃

- Molecular Weight : 265.73 g/mol

- CAS Number : 148214-90-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic processes. The azepane ring structure allows for flexibility in binding to these targets, potentially enhancing its efficacy.

Key Mechanisms Include :

- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties by modulating oxidative stress pathways. This may involve the activation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals, thereby reducing oxidative damage in cells .

- Modulation of Neurotransmitter Systems : Compounds similar to tert-butyl (3S,6R)-3-amino-6-hydroxyazepane have been shown to influence neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

-

Neuroprotective Effects Against Ischemic Injury

- A study investigated the effects of a structurally similar compound on ischemic stroke models. The results showed significant reductions in neuronal apoptosis and oxidative stress markers following treatment with the compound, suggesting potential therapeutic applications for stroke patients.

-

Antioxidant Activity in Neurodegenerative Models

- In a model of Alzheimer's disease, treatment with related compounds demonstrated a reduction in amyloid-beta-induced toxicity through modulation of oxidative stress pathways, highlighting their potential role in neurodegenerative disease management.

Discussion

The biological activity of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate; hydrochloride suggests promising applications in neuroprotection and antioxidant therapy. Further research is warranted to elucidate its full pharmacological profile and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.